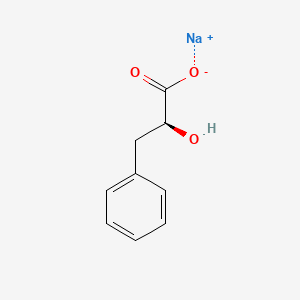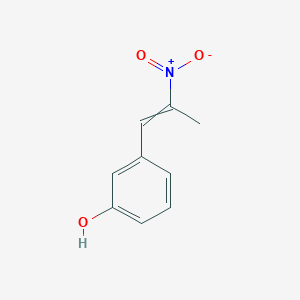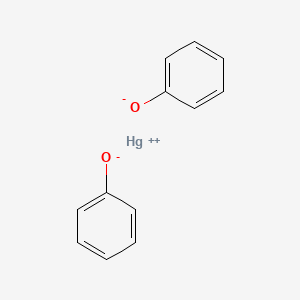
Phenol, mercury(2+) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenol, mercury(2+) salt can be synthesized through the reaction of phenol with mercuric chloride (HgCl2). The reaction typically occurs in an aqueous medium, where phenol acts as a ligand, coordinating with the mercury ion to form the salt. The general reaction is as follows:
C6H5OH+HgCl2→(C6H5O)2Hg+2HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves controlling the temperature, pH, and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions: Phenol, mercury(2+) salt undergoes various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to quinones using oxidizing agents like sodium dichromate (Na2Cr2O7).
Reduction: The mercury ion can be reduced to elemental mercury using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic medium.
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Quinones.
Reduction: Elemental mercury and phenol.
Substitution: Nitro-phenol or halogenated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, mercury(2+) salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential antimicrobial properties and its role in developing mercury-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a preservative in certain industrial processes.
Wirkmechanismus
The mechanism of action of phenol, mercury(2+) salt involves the interaction of the mercury ion with biological molecules. Mercury can bind to thiol groups in proteins, leading to the inhibition of enzyme activities. This interaction disrupts cellular processes and can result in antimicrobial effects. The phenol moiety can also participate in redox reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Phenol, mercury(2+) salt can be compared with other mercury-containing compounds and phenol derivatives:
Mercuric chloride (HgCl2): Similar in terms of mercury content but lacks the phenol moiety.
Phenylmercuric acetate (C8H8HgO2): Contains both phenol and mercury but in a different structural arrangement.
Phenol (C6H5OH): Lacks mercury but shares similar chemical properties due to the phenol group.
Uniqueness: this compound is unique due to the combination of phenol and mercury, which imparts distinct chemical and biological properties. This combination allows for diverse applications and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
588-66-9 |
|---|---|
Molekularformel |
C12H10HgO2 |
Molekulargewicht |
386.80 g/mol |
IUPAC-Name |
mercury(2+);diphenoxide |
InChI |
InChI=1S/2C6H6O.Hg/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2 |
InChI-Schlüssel |
RNYSWFZGBHOVOU-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Hg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



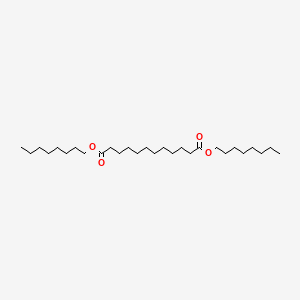
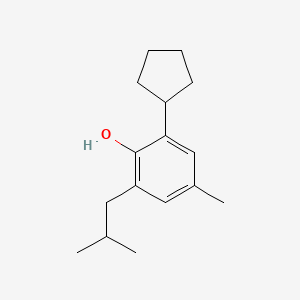


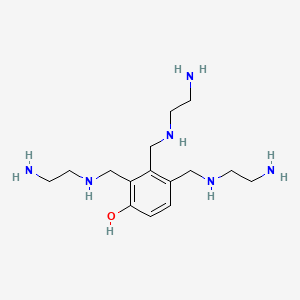
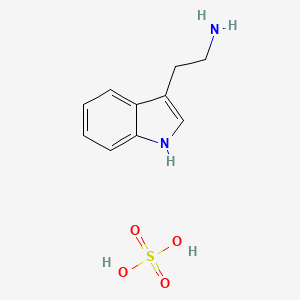
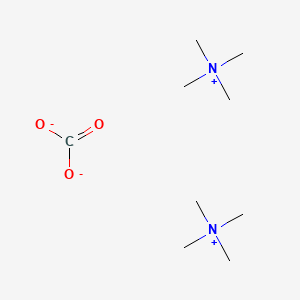
![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
